molecular formula C12H12BrN5S B12992136 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole CAS No. 886503-83-9

4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B12992136
CAS No.: 886503-83-9
M. Wt: 338.23 g/mol
InChI Key: PXQHXJCYXKXKIK-UHFFFAOYSA-N
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Description

4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS No. 886503-83-9) is a heterocyclic compound with the molecular formula C₁₂H₁₂BrN₅S and a molecular weight of 338.23 g/mol . It features an imidazo[1,2-a]pyridine core substituted with bromo and methyl groups at positions 8, 2, and 6, respectively. This compound is commercially available with a purity of ≥97% and is often utilized as a building block in medicinal chemistry .

Properties

CAS No.

886503-83-9

Molecular Formula

C12H12BrN5S

Molecular Weight

338.23 g/mol

IUPAC Name

[4-(8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H12BrN5S/c1-6-3-8(13)11-15-7(2)10(18(11)4-6)9-5-19-12(16-9)17-14/h3-5H,14H2,1-2H3,(H,16,17)

InChI Key

PXQHXJCYXKXKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C)C3=CSC(=N3)NN

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[1,2-a]pyridine Core

  • The imidazo[1,2-a]pyridine ring system is commonly synthesized by cyclization reactions involving 2-aminopyridines and α-haloketones or related electrophiles.
  • Bromination at the 8-position and methylation at the 2 and 6 positions are introduced either before or after ring closure depending on the synthetic route.
  • Typical conditions include reflux in polar aprotic solvents such as DMF or dichloromethane, sometimes with bases like triethylamine or pyridine to facilitate cyclization.

Synthesis of the 2-Hydrazinylthiazole Moiety

  • The thiazole ring is often prepared by cyclization of α-haloketones with thiosemicarbazide or thiosemicarbazones.
  • Hydrazinyl substitution at the 2-position is introduced by reaction of thiazol-2-amine derivatives with hydrazine hydrate or related hydrazine sources.
  • Green chemistry approaches have been reported using microwave irradiation in polyethylene glycol (PEG-400) and water as solvents, achieving high yields (84–89%) in short reaction times (28–34 minutes) for related 4-substituted 2-aminothiazoles, which can be adapted for hydrazinyl derivatives.

Coupling of Imidazo[1,2-a]pyridine and Hydrazinylthiazole

  • The linkage at the 3-position of the imidazo[1,2-a]pyridine to the 4-position of the thiazole ring is achieved via nucleophilic substitution or condensation reactions.
  • One reported method involves the reaction of 4-bromo-substituted imidazo[1,2-a]pyridine derivatives with thiazol-2-amine under conditions such as stirring in dichloromethane at low temperature with sulfuryl chloride and triethylamine, followed by heating to promote coupling.
  • Hydrazinyl substitution is introduced either before or after coupling depending on the stability of intermediates.

Representative Experimental Data and Yields

Step Reaction Conditions Reagents Yield (%) Notes
Formation of thiazol-2-amine Reaction of 4-amino-3-bromo-benzoic acid with 2-aminothiazole, EDC·HCl, HOBt, DIPEA in DMF/1,2-dichloroethane at 60°C overnight 4-Amino-3-bromo-benzoic acid, 2-aminothiazole, EDC·HCl, HOBt, DIPEA 33% Purified by flash chromatography; NMR confirmed structure
Thiazole ring synthesis via microwave irradiation Microwave irradiation at 80°C in PEG-400 and water for 28–34 min α-Haloketones, thiosemicarbazide 84–89% Green chemistry method; high yield and short reaction time
Coupling with imidazo[1,2-a]pyridine Reaction in dichloromethane with sulfuryl chloride at -78°C, followed by triethylamine and heating at 80°C Imidazole, thiazol-2-amine, sulfuryl chloride, triethylamine 30% Purification by silica gel chromatography; mass spec confirmed

Research Findings and Optimization Notes

  • The hydrazinyl group is sensitive to oxidation and requires inert atmosphere conditions during synthesis to prevent decomposition.
  • Use of coupling agents such as EDC·HCl and additives like HOBt improves amide bond formation efficiency in related intermediates.
  • Microwave-assisted synthesis offers a rapid and environmentally friendly alternative for thiazole ring formation, reducing reaction times and improving yields.
  • Purification typically involves flash chromatography or reverse-phase HPLC to achieve high purity suitable for biological evaluation.
  • The multi-step synthesis requires careful control of stoichiometry and reaction temperature to maximize yield and minimize side products.

Summary Table of Key Synthetic Steps

Synthetic Step Key Reagents Conditions Yield Range Comments
Imidazo[1,2-a]pyridine core synthesis 2-Aminopyridine derivatives, α-haloketones Reflux in DMF or DCM, base catalysis Variable (30–70%) Bromination and methylation introduced pre/post ring closure
Thiazole ring formation α-Haloketones, thiosemicarbazide Microwave irradiation in PEG-400/H2O, 80°C, 30 min 84–89% Green chemistry approach, high yield
Hydrazinyl substitution Thiazol-2-amine, hydrazine hydrate Mild heating, inert atmosphere Moderate to high Sensitive to oxidation
Coupling of heterocycles Sulfuryl chloride, triethylamine, DCM, low temp to 80°C 30% reported Requires purification by chromatography

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and imidazo[1,2-a]pyridine moieties exhibit diverse biological activities. The applications of 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole include:

  • Anticancer Activity : Several studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. Its structural components are believed to interact with cellular pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

Numerous case studies have been conducted to explore the efficacy of this compound in various applications:

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed significant inhibition zones compared to control groups. This suggests its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding . These interactions can influence the conformation of the target molecules, leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the interaction.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Imidazo[1,2-a]pyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Imidazo[1,2-a]pyridine 8-Br, 2,6-diMe; thiazole-2-hydrazinyl C₁₂H₁₂BrN₅S 338.23
2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 2-(6-Br-pyridyl), 8-Me C₁₂H₉BrN₄ 301.13
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 8-Br, 6-Cl, 3-Me C₇H₅BrClN₃ 246.49
4-{[(8-Bromo-6-Cl-3-Nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol Imidazo[1,2-a]pyridine 8-Br, 6-Cl, 3-NO₂; CH₂SO₂-phenol C₁₅H₁₀BrClN₃O₄S 455.68
2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-diethylamino-2-hydroxybenzylidene]acetohydrazide Imidazo[1,2-a]pyridine 8-Br; acetohydrazide linked to diethylamino-hydroxybenzylidene C₂₀H₂₂BrN₅O₂·2H₂O 480.37

Key Observations :

  • Replacement of pyridine with pyrazine (e.g., ) reduces molecular weight but may alter electronic properties and binding affinity.
  • Sulfonylphenol () and hydrazide-benzylidene () substituents enhance solubility and bioactivity via polar interactions.

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Compound Reported Activities Mechanism/Application
Target Compound Limited explicit data; structural analogy suggests potential as kinase or antimicrobial agent Hydrazinylthiazole may target enzymes via H-bonding (e.g., STAT3 inhibition ).
2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-benzylideneacetohydrazide Antitumor, antimicrobial Hydrazone Schiff base motif enables metal chelation and DNA intercalation.
6,8-Dibromo-2-methylimidazo[1,2-a]pyridine () Not explicitly reported; bromo groups may enhance electrophilicity for covalent binding. Analogues used in anticancer scaffolds (e.g., ).
Microwave-synthesized imidazo[1,2-a]pyridines () High anti-inflammatory activity (IC₅₀ < standard aspirin) Trifluoromethyl and methoxybenzyl groups enhance COX-2 inhibition.

Key Insights :

  • Bromo substituents (common in ) improve pharmacokinetics by increasing lipophilicity and target engagement.

Solubility and Stability

  • The target compound’s hydrazinylthiazole moiety improves aqueous solubility compared to non-polar analogues (e.g., ) but may be less soluble than sulfonylphenol derivatives ().
  • Bromine and hydrazine groups necessitate careful handling to avoid decomposition .

Thermal Properties

  • Limited data; analogues like 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine crystallize in monoclinic systems (P2₁/c) with stable packing .

Biological Activity

4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a synthetic compound that integrates an imidazo[1,2-a]pyridine structure with a thiazole and hydrazine functional group. Its unique molecular architecture suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings.

  • Molecular Formula : C12H11BrN4S
  • Molecular Weight : 323.21 g/mol

Anticancer Activity

Research indicates that compounds containing thiazole and imidazo[1,2-a]pyridine moieties exhibit significant anticancer properties. The specific compound has shown promise in various studies:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Preliminary results indicated significant cytotoxic activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways, potentially leading to apoptosis in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Studies have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 0.05 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Comparative Analysis : In comparison to established antibiotics such as ciprofloxacin, the compound exhibited superior efficacy against certain bacterial strains, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaBiological Activity
This compoundC12H11BrN4SAnticancer, Antimicrobial
4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-aminesC12H11BrN4SAnticancer
Thiazole derivativesVariesAntibacterial, Antifungal

This table highlights the unique features of the target compound while situating it within a broader context of similar compounds that share structural motifs but may differ significantly in their biological activities and applications.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Cytotoxicity : A study published in a peer-reviewed journal demonstrated that the synthesized thiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines. The highest activity was attributed to specific substitutions on the imidazo[1,2-a]pyridine ring .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related thiazole compounds showed that modifications to the thiazole moiety could enhance antibacterial activity significantly. This study underscores the importance of structural variations in optimizing biological effects .

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